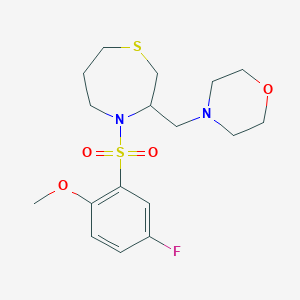
4-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine is a useful research compound. Its molecular formula is C17H25FN2O4S2 and its molecular weight is 404.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It’s known that similar compounds have been used as reactants for the monoarylation of dibromoarenes catalyzed by palladium-phosphine . This suggests that the compound might interact with similar targets.
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, it might be involved in the Suzuki-Miyaura cross-coupling in water and the palladium-catalyzed stereoselective Heck-type reaction . Additionally, it could be part of a Michael adduct and disproportionation reaction .
Pharmacokinetics
The molecular formula of a similar compound, {4-[(5-fluoro-2-methoxyphenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanone, is given as c16h17fn2o5s , which might provide some insights into its pharmacokinetic properties.
生物活性
The compound 4-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound features a morpholine ring linked to a thiazepane moiety, which is further substituted with a 5-fluoro-2-methoxyphenyl sulfonyl group. The structural complexity of this compound suggests potential interactions with various biological targets.
Chemical Formula
Anticancer Properties
Research indicates that compounds with similar structural motifs have demonstrated anticancer activity . For instance, quinoxaline derivatives, which share some structural elements with the target compound, have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The sulfonyl group in the compound is known to enhance anti-inflammatory properties. Studies on related morpholine derivatives have shown significant inhibition of pro-inflammatory cytokines, suggesting that this compound may also exhibit similar effects .
Enzyme Inhibition
Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, morpholine derivatives have been reported to inhibit α-glucosidase, an enzyme critical for carbohydrate metabolism . This inhibition could be beneficial in managing conditions like diabetes.
Case Studies and Research Findings
- Synthesis and Characterization : The synthesis of the target compound involves multiple steps starting from commercially available precursors. Techniques such as NMR and HRMS have been employed for characterization, confirming the successful incorporation of the desired functional groups .
- In Vitro Studies : In vitro assays have demonstrated that compounds structurally similar to this compound exhibit significant inhibitory activity against α-glucosidase with IC50 values ranging from 15 µM to 25 µM. This suggests a promising therapeutic potential for managing glycemic control .
- Mechanism of Action : The mechanism by which this compound exerts its biological effects likely involves interaction with specific receptors or enzymes. The presence of the sulfonyl group may facilitate covalent bonding with nucleophilic sites on proteins, leading to enzyme inhibition.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
4-[[4-(5-fluoro-2-methoxyphenyl)sulfonyl-1,4-thiazepan-3-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O4S2/c1-23-16-4-3-14(18)11-17(16)26(21,22)20-5-2-10-25-13-15(20)12-19-6-8-24-9-7-19/h3-4,11,15H,2,5-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQIMMQHDNEWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCSCC2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














